2-((3aR,4S,6R,6aS)-6-Amino-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yloxy)ethanol L-tataric acid
Overview
Description
2-((3aR,4S,6R,6aS)-6-Amino-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yloxy)ethanol L-tataric acid is a complex organic compound known for its intricate molecular structure and potential applications in various fields, including chemistry, biology, and medicine. Its unique configuration contributes to its specific biochemical and physiological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3aR,4S,6R,6aS)-6-Amino-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yloxy)ethanol L-tataric acid typically involves multiple steps, beginning with the preparation of intermediate compounds. The process includes:
Starting Materials: : The preparation begins with readily available starting materials such as dimethyl tetrahydro-3aH-cyclopenta[d][1,3]dioxole derivatives.
Reaction Conditions: : Controlled conditions, such as specific temperatures and pH levels, are crucial for each step to ensure the desired stereochemistry.
Purification: : The final product is purified using techniques like recrystallization or chromatography to ensure high purity and yield.
Industrial Production Methods
Industrial-scale production involves:
Optimization of Reaction Conditions: : Large-scale reactors ensure consistent temperature and pressure conditions.
Automated Processes: : Use of automation for mixing, heating, and separation processes to maintain uniform quality.
Quality Control: : Rigorous quality control measures are employed to meet industry standards.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, often yielding ketones or aldehydes.
Reduction: : Reduction reactions typically convert the compound to its corresponding alcohol.
Substitution: : Nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, chromium trioxide.
Reducing Agents: : Lithium aluminium hydride, sodium borohydride.
Solvents: : Common solvents include ethanol, dichloromethane, and acetonitrile.
Major Products
Oxidation Products: : Compounds with increased oxidation states such as ketones.
Reduction Products: : Alcohols and other reduced forms of the compound.
Substitution Products: : Modified compounds with new functional groups replacing original ones.
Scientific Research Applications
Chemistry
Catalysis: : Used as a catalyst in various organic reactions.
Synthesis: : Intermediate for synthesizing other complex molecules.
Biology
Enzyme Inhibitor: : Acts as an inhibitor for specific enzymes in metabolic pathways.
Molecular Probes: : Used in studying cellular processes.
Medicine
Drug Development:
Diagnostic Agents: : Utilized in diagnostic imaging.
Industry
Material Science: : Applications in the development of new materials with specific properties.
Biotechnology: : Used in various biotechnological processes.
Mechanism of Action
The mechanism of action of 2-((3aR,4S,6R,6aS)-6-Amino-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yloxy)ethanol L-tataric acid involves interaction with specific molecular targets, leading to alterations in cellular processes. It binds to particular enzymes or receptors, modifying their activity and thereby influencing biological pathways.
Comparison with Similar Compounds
Similar Compounds
2-((3aR,4S,6R,6aS)-6-Hydroxy-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yloxy)ethanol
2-((3aR,4S,6R,6aS)-6-Amino-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yloxy)acetaldehyde
Uniqueness
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Properties
IUPAC Name |
2-[(6-amino-2,2-dimethyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)oxy]ethanol;2,3-dihydroxybutanedioic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO4.C4H6O6/c1-10(2)14-8-6(11)5-7(9(8)15-10)13-4-3-12;5-1(3(7)8)2(6)4(9)10/h6-9,12H,3-5,11H2,1-2H3;1-2,5-6H,(H,7,8)(H,9,10) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEYNXCGNMKWIDO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2C(CC(C2O1)OCCO)N)C.C(C(C(=O)O)O)(C(=O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NO10 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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